
1-((1-(1-(3-(2-Bromphenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura-Kupplung (SM-Kupplung) ist eine leistungsstarke, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Sie findet breite Anwendung aufgrund ihrer milden Reaktionsbedingungen und ihrer Toleranz gegenüber funktionellen Gruppen. In der SM-Kupplung spielen Borreagenzien eine entscheidende Rolle. Insbesondere werden Organoborreagenzien mit Palladium umgesetzt, um neue Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Die Verbindung könnte als wertvolles Borreagenz in SM-Kupplungsreaktionen dienen .
Protodeboronierung
Die Protodeboronierung beinhaltet die Entfernung einer Borgruppe von einem Boronsäureester. Während Alkylboronsäureester häufig verwendet werden, ist die Protodeboronierung weniger erforscht. Ihre Verbindung könnte möglicherweise auf ihre Protodeboronierungseigenschaften untersucht werden, was zur Entwicklung neuer synthetischer Methoden beitragen würde .
Photoredoxkatalyse
Die Photoredoxkatalyse nutzt Licht, um chemische Reaktionen anzutreiben. Ihre Verbindung könnte ein interessantes Photoredoxverhalten aufweisen, möglicherweise an Deboronierungsreaktionen beteiligt sein. Die Untersuchung ihrer Reaktivität unter Photoredoxbedingungen könnte neue Anwendungen aufzeigen .
Wirkmechanismus
Target of Action
Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .
Mode of Action
It’s likely that the compound interacts with its target by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of essential components of the bacterial cell wall, leading to cell death .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, leading to the death of the bacteria. This is achieved by interfering with essential biochemical processes within the bacterial cell .
Eigenschaften
IUPAC Name |
1-[[1-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O2/c20-17-5-2-1-4-14(17)7-8-19(27)24-12-16(13-24)25-11-15(21-22-25)10-23-9-3-6-18(23)26/h1-2,4-5,11,16H,3,6-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJHMTGGTYCBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
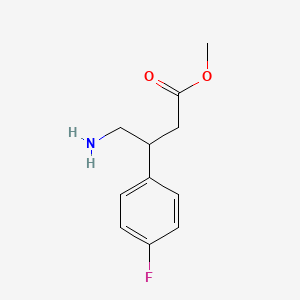
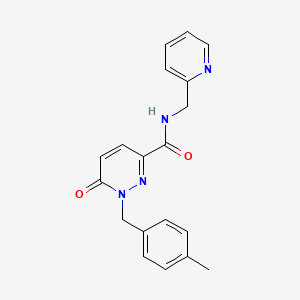

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2435113.png)
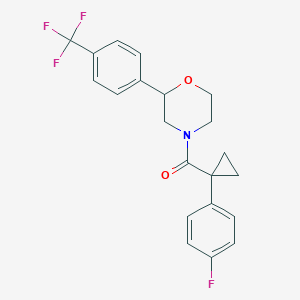
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-((3s,5s,7s)-adamantan-1-yl)urea](/img/structure/B2435118.png)
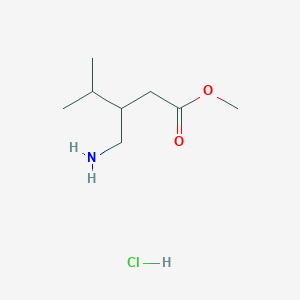
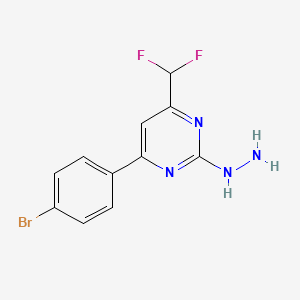
![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2435122.png)

![2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2435126.png)
![methyl 2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoate](/img/structure/B2435128.png)
![N-(4-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435130.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2435131.png)
